
7-fluoro-4aH-3,1-benzoxazine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-4aH-3,1-benzoxazine-2,4-dione is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol . This compound is known for its unique structural features, including a benzoxazine ring fused with a fluoro substituent, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 4-fluoroisatoic anhydride with appropriate reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification methods to ensure the final product meets the required specifications. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazine derivatives.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
7-Fluoro-4aH-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-fluoro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The fluoro substituent plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. The benzoxazine ring structure allows for versatile interactions with various biological targets, leading to its observed effects.
Comparison with Similar Compounds
- 4-Fluoroisatoic anhydride
- 7-Fluoro-1-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- 6-Fluoro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione
Comparison: Compared to these similar compounds, 7-fluoro-4aH-3,1-benzoxazine-2,4-dione stands out due to its unique structural features and reactivity. The presence of the fluoro substituent enhances its chemical stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4FNO3 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
7-fluoro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3,5H |
InChI Key |
ZELAGXFXPKYVDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)OC(=O)C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


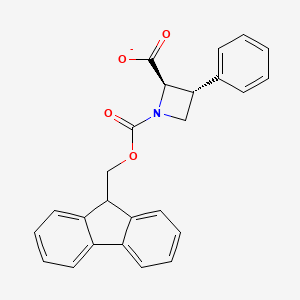
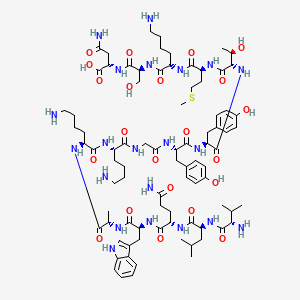
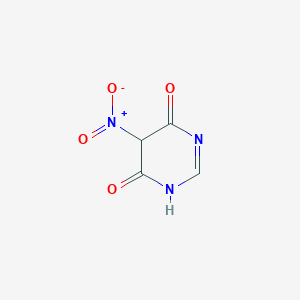

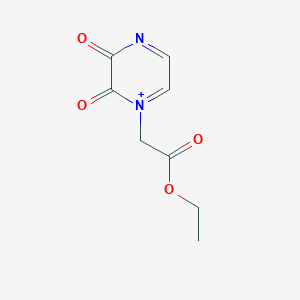
![Tert-butyl 2-methyl-4-oxo-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B12360031.png)
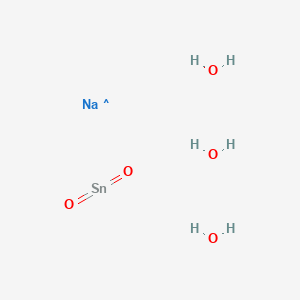
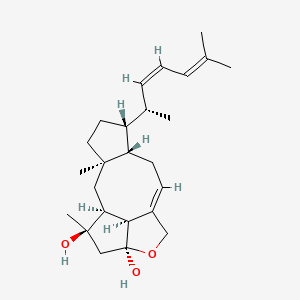
![Tert-butyl 3-amino-6,6-dimethyl-3a,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12360051.png)
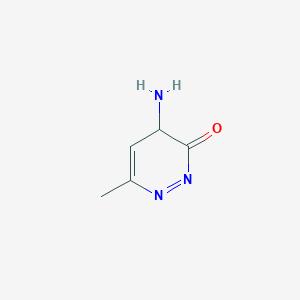



![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)
